

Comparative analysis of Satratoxin H production in different Stachybotrys strains

Author: BenchChem Technical Support Team. Date: December 2025



Satratoxin H Production: A Comparative Analysis of Stachybotrys Strains

For Researchers, Scientists, and Drug Development Professionals

Stachybotrys chartarum, a toxigenic fungus commonly found in water-damaged buildings, is known for producing a range of mycotoxins, including the highly potent macrocyclic trichothecenes like **Satratoxin H**.[1][2] Exposure to these toxins has been linked to severe health problems in both humans and animals.[1][2] The production of **Satratoxin H** can vary significantly among different strains of S. chartarum and is heavily influenced by environmental and nutritional factors. This guide provides a comparative analysis of **Satratoxin H** production in different Stachybotrys strains, supported by experimental data and detailed methodologies.

Strain-Dependent Toxin Production

Stachybotrys chartarum is categorized into different chemotypes and genotypes based on the mycotoxins they produce.[2][3] The genotype S strains are particularly known for producing macrocyclic trichothecenes, including Satratoxin G and H.[3][4][5] Research indicates that even among genotype S strains, there are significant quantitative differences in mycotoxin production.[4][6]

For instance, studies have shown that strains like ATCC 34916 and DSM 114129 are potent producers of satratoxins, while others, such as IBT 40293, may produce lower concentrations





under similar conditions.[1][4][6] The production of these toxins is also closely linked to sporulation, with conditions favoring sporulation often leading to higher toxin yields.[1][2][7]

Quantitative Data Summary

The following table summarizes the production of **Satratoxin H** and related compounds in different Stachybotrys chartarum genotype S strains under various culture conditions as reported in scientific literature. It is important to note that direct comparisons should be made with caution due to variations in experimental setups across different studies.



Strain	Culture Medium	Satratoxin H Concentrati on	Satratoxin G Concentrati on	Total Macrocyclic Trichothece nes (MCT)	Reference
ATCC 34916	Potato Dextrose Agar (PDA-V)	High (specific value not isolated)	High (specific value not isolated)	~20.8 µg/cm² (combined SG & SH)	[1]
IBT 40293	Potato Dextrose Agar (PDA-V)	High (specific value not isolated)	High (specific value not isolated)	~20.8 µg/cm² (combined SG & SH)	[1]
DSM 114129	Potato Dextrose Agar (PDA-V)	High (specific value not isolated)	High (specific value not isolated)	~20.8 µg/cm² (combined SG & SH)	[1]
ATCC 34916	Potato Dextrose Agar (PDA)	~29,601.4 ng/g	~4,520.4 ng/g	High	[4]
IBT 40293	Potato Dextrose Agar (PDA)	Lower than ATCC 34916 and SB01a	Lower than ATCC 34916 and SB01a	Lower	[4][6]
S16St.	Potato Dextrose Agar (PDA)	Lower than ATCC 34916 and SB01a	Lower than ATCC 34916 and SB01a	Lower	[4][6]
SB01a	Potato Dextrose Agar (PDA)	High	High	High	[6]
IBT 7711	Potato Dextrose Agar (PDA)	-	~250 µg/g mycelia (at 20°C, 0.98 aw)	-	[8]

Factors Influencing Satratoxin H Production



Several factors have been identified to significantly influence the production of **Satratoxin H** and other macrocyclic trichothecenes in S. chartarum:

- Culture Media: Potato Dextrose Agar (PDA) and cellulose-containing media have been shown to be excellent substrates for mycotoxin production.[1][4][5] In contrast, media like glucose-yeast-peptone-agar (GYP) and Sabouraud-dextrose-agar (SAB) result in poor mycotoxin yields.[4][5] Interestingly, different formulations of PDA from various manufacturers can lead to divergent results in toxin production, highlighting the importance of media composition.[1][2]
- Temperature and Water Activity (aw): Optimal growth of S. chartarum occurs at 25-30°C and a high water activity (0.98-0.995 aw).[8] However, maximal production of Satratoxin G has been observed at a slightly lower temperature of 20°C and 0.98 aw.[8]
- Inter-colony Communication: Studies have demonstrated that communication between neighboring colonies of S. chartarum can enhance both sporulation and mycotoxin production.[1][2]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the comparative analysis.

Fungal Culture and Toxin Production

- Strains and Media: Stachybotrys chartarum genotype S strains (e.g., ATCC 34916, IBT 40293, DSM 114129) are cultivated on various media such as Potato Dextrose Agar (PDA), Malt Extract Agar (MEA), and Cellulose Agar. [2][4][5]
- Incubation: Cultures are typically incubated in the dark at a controlled temperature of 25°C for a period of 21 days to allow for sufficient growth, sporulation, and toxin production.[2][3]
- Culture Formats: Both single-point and three-point inoculation patterns on agar plates can be used to study toxin production and inter-colony interactions.[1][2]

Toxin Extraction and Quantification

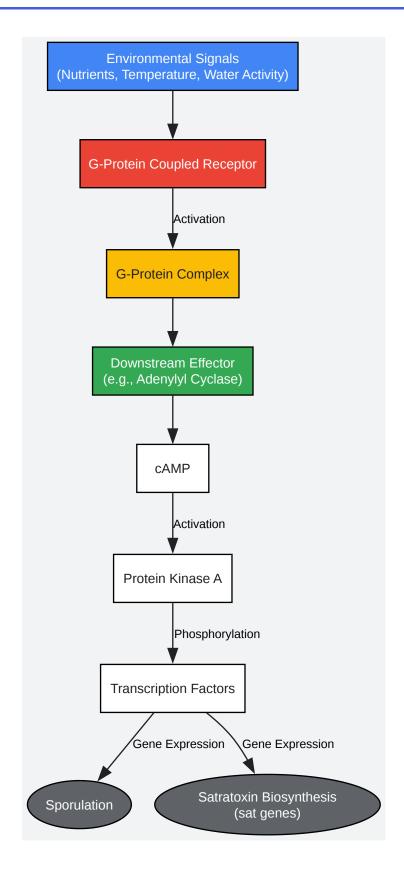


- Extraction: The fungal cultures (including mycelia and agar) are extracted with a solvent mixture, typically acetonitrile/water (84/16, v/v).[3] The mixture is homogenized, for example, using a bag mixer.
- Filtration and Concentration: The extract is filtered to remove solid debris.[3] An aliquot of the filtrate is then evaporated to dryness under a gentle stream of nitrogen at 50°C.[3]
- Analysis by LC-MS/MS: The dried extract is reconstituted and analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify Satratoxin H and other mycotoxins.[4][5]

Conceptual Signaling Pathway for Mycotoxin Production

While the specific signaling pathways governing satratoxin production in S. chartarum are not fully elucidated, research suggests a potential link to G-protein signaling pathways, similar to those found in other mycotoxin-producing fungi like Fusarium.[2][7] This pathway is thought to connect environmental signals to the regulation of both sporulation and mycotoxin biosynthesis.





Click to download full resolution via product page

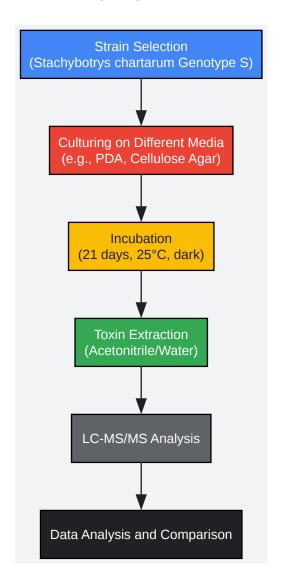
Caption: Conceptual G-protein signaling pathway in Stachybotrys.





Experimental Workflow Diagram

The following diagram illustrates the general workflow for the comparative analysis of **Satratoxin H** production in different Stachybotrys strains.



Click to download full resolution via product page

Caption: Experimental workflow for **Satratoxin H** analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. researchgate.net [researchgate.net]
- 2. Production of Satratoxin G and H Is Tightly Linked to Sporulation in Stachybotrys chartarum PMC [pmc.ncbi.nlm.nih.gov]
- 3. Truncated satratoxin gene clusters in selected isolates of the atranone chemotype of Stachybotrys chartarum (Ehrenb.) S. Hughes PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative analysis of Satratoxin H production in different Stachybotrys strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236176#comparative-analysis-of-satratoxin-h-production-in-different-stachybotrys-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com